3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine is a compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and the chlorophenyl moiety in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of 4-chlorobenzyl chloride with 5-mercapto-3-(trifluoromethyl)-1,2,4-triazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in biological pathways, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-5-(methylthio)-4H-1,2,4-triazole
- 4-(4-Bromophenyl)-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
The presence of the trifluoromethyl group in 3-((4-Chlorobenzyl)thio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine enhances its chemical stability and biological activity compared to similar compounds. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N4S/c11-7-3-1-6(2-4-7)5-19-9-17-16-8(18(9)15)10(12,13)14/h1-4H,5,15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACAUTSUMYRACP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(N2N)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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